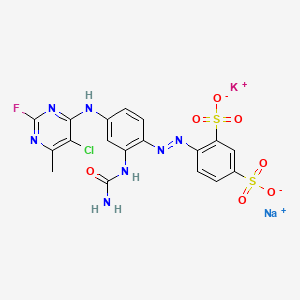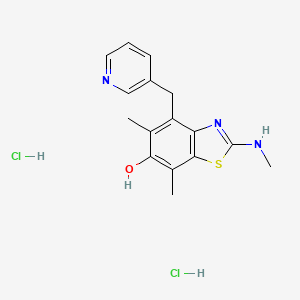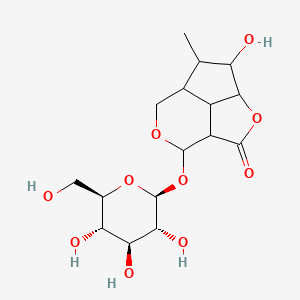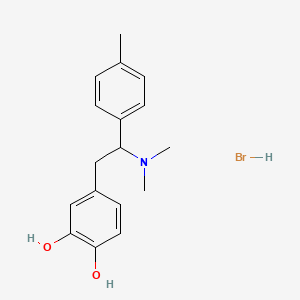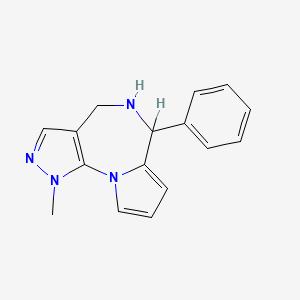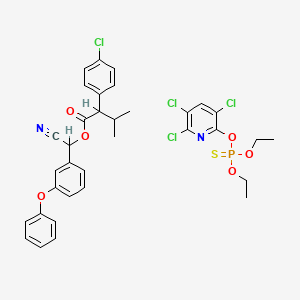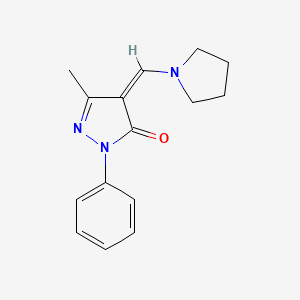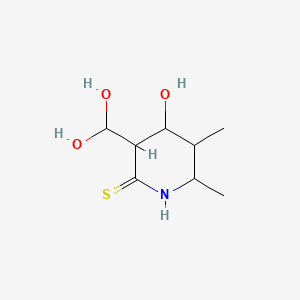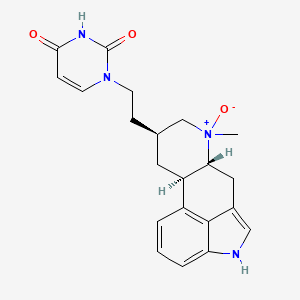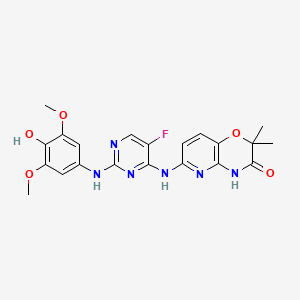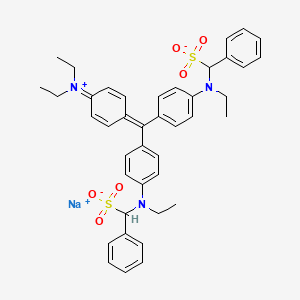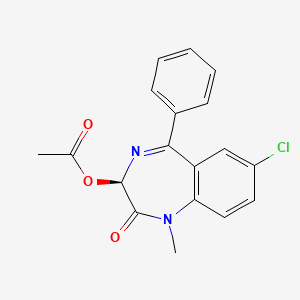
Temazepam acetate, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Temazepam acetate, ®- is a derivative of temazepam, a short-acting benzodiazepine commonly used to treat panic disorders, severe anxiety, and insomnia . Temazepam acetate, ®- is a chiral compound, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The ®-enantiomer is one of these forms and is known for its pharmacological properties.
Métodos De Preparación
The synthesis of temazepam acetate, ®- involves several steps, starting from the precursor compounds. One common synthetic route involves the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction . The reaction conditions typically involve the use of solvents like N-methyl-2-pyrrolidone (NMP) and catalysts to facilitate the cyclization process.
Industrial production methods for temazepam acetate, ®- often utilize continuous flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction conditions and minimizes the formation of unwanted by-products .
Análisis De Reacciones Químicas
Temazepam acetate, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of temazepam acetate, ®- can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Aplicaciones Científicas De Investigación
Temazepam acetate, ®- has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods and techniques.
Biology: It is used in studies investigating the effects of benzodiazepines on biological systems, including their interactions with neurotransmitter receptors.
Medicine: It is used in pharmacological studies to understand the mechanisms of action of benzodiazepines and to develop new therapeutic agents.
Industry: It is used in the production of pharmaceutical formulations and as a starting material for the synthesis of other benzodiazepine derivatives
Mecanismo De Acción
Temazepam acetate, ®- exerts its effects by acting as a gamma-aminobutyric acid (GABA) modulator. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of the neuron, and ultimately, a sedative and anxiolytic effect .
Comparación Con Compuestos Similares
Temazepam acetate, ®- is similar to other benzodiazepines, such as diazepam, oxazepam, and lorazepam. it has unique properties that distinguish it from these compounds:
Diazepam: Longer-acting and used for a broader range of conditions, including muscle spasms and alcohol withdrawal.
Oxazepam: Shorter-acting and primarily used for anxiety and alcohol withdrawal.
Lorazepam: Intermediate-acting and used for anxiety, insomnia, and as a pre-anesthetic medication
These differences highlight the unique pharmacokinetic and pharmacodynamic properties of temazepam acetate, ®-, making it suitable for specific therapeutic applications.
Propiedades
Número CAS |
91402-88-9 |
|---|---|
Fórmula molecular |
C18H15ClN2O3 |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
[(3R)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3/t17-/m1/s1 |
Clave InChI |
PTWWAHZQIATUFG-QGZVFWFLSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
SMILES canónico |
CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


